molecular formula C11H23ClN2 B13825138 3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride

3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride

Katalognummer: B13825138
Molekulargewicht: 218.77 g/mol
InChI-Schlüssel: DIOBMDMDOGXITG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride is a chemical compound belonging to the spirocyclic class of compounds. It is characterized by a unique spiro[5.5]undecane skeleton, which consists of two fused five-membered rings sharing a single carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3,9-diazaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with an appropriate alkylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic properties, including as an antagonist for γ-aminobutyric acid type A receptors (GABAAR).

    Industry: Utilized in the development of new materials with unique structural properties

Wirkmechanismus

The mechanism of action of 3-ethyl-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as a GABAAR antagonist, it binds to the receptor and inhibits its activity, leading to modulation of neurotransmission. The compound’s spirocyclic structure plays a crucial role in its binding affinity and selectivity for the receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-3,9-diazaspiro[5.5]undecane
  • 3,9-Diazaspiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings

Uniqueness

3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure and the presence of ethyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency as a GABAAR antagonist, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H23ClN2

Molekulargewicht

218.77 g/mol

IUPAC-Name

3-ethyl-3,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C11H22N2.ClH/c1-2-13-9-5-11(6-10-13)3-7-12-8-4-11;/h12H,2-10H2,1H3;1H

InChI-Schlüssel

DIOBMDMDOGXITG-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC2(CCNCC2)CC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.